molecular formula C17H18N2O B2679943 2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine CAS No. 1018665-94-5

2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine

Cat. No. B2679943
CAS RN: 1018665-94-5
M. Wt: 266.344
InChI Key: YIXSNZPQFKZIPA-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine, also known as 25I-NBOMe, is a synthetic psychedelic compound that belongs to the phenethylamine and 2C families. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its hallucinogenic effects. However,

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine involves its binding to the 5-HT2A receptor, which is a subtype of the serotonin receptor. This binding results in the activation of signaling pathways that lead to changes in brain activity and connectivity. These changes are responsible for the hallucinogenic effects of 2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine are not fully understood. However, studies have shown that it can induce changes in brain activity and connectivity, which may have therapeutic potential for the treatment of psychiatric disorders. It has also been found to have a high affinity for the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of psychedelics.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine in lab experiments include its potent agonist activity at the 5-HT2A receptor, which makes it a useful tool for studying the mechanism of action of psychedelics. However, its recreational use and potential for abuse are significant limitations, as they can lead to ethical concerns and regulatory issues.

Future Directions

There are several future directions for the scientific research application of 2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine. One area of research is the investigation of its therapeutic potential for the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of novel psychedelic compounds that have improved safety profiles and therapeutic potential. Finally, research on the long-term effects of 2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine on brain function and connectivity is needed to fully understand its potential risks and benefits.

Synthesis Methods

The synthesis of 2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine involves the reaction of 2C-I with 2,5-dimethoxyphenethylamine, followed by the introduction of an iodine atom to the 2-position of the indole ring. This process results in the formation of 2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine, which is a potent agonist of the 5-HT2A receptor.

Scientific Research Applications

2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine has been used in scientific research to study the mechanism of action of psychedelics and their effects on the brain. It has been found to have a high affinity for the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of psychedelics. Studies have also shown that 2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine can induce changes in brain activity and connectivity, which may have therapeutic potential for the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

2-(1H-indol-3-yl)-2-(3-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-20-13-6-4-5-12(9-13)15(10-18)16-11-19-17-8-3-2-7-14(16)17/h2-9,11,15,19H,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXSNZPQFKZIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CN)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine

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